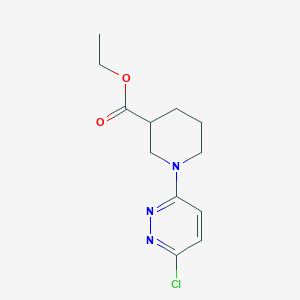![molecular formula C60H46N4 B6594170 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine CAS No. 936355-01-0](/img/structure/B6594170.png)
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine: is an organic compound with the molecular formula C60H46N4 . It is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its white to orange to green powder or crystal appearance and has a melting point of approximately 250°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine typically involves a multi-step process. One common method includes the use of a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound under the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives, which can be tailored for specific applications in optoelectronics and materials science .
Scientific Research Applications
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine has a wide range of applications in scientific research, including:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Fluorescent Materials: It is employed in the design of fluorescent materials for imaging and diagnostic applications.
Organic Semiconductors: Its ability to form stable thin films makes it valuable in the fabrication of organic semiconductors for various electronic devices.
Mechanism of Action
The mechanism by which N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine exerts its effects is primarily related to its electronic structure. The compound acts as an electron donor, facilitating charge transfer processes in optoelectronic devices. The molecular targets and pathways involved include interactions with electron-accepting materials, leading to efficient charge separation and transport .
Comparison with Similar Compounds
- N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine
- 4-(N,N-Diphenylamino)phenylboronic acid
- Tetra-N-phenyl-p-phenylenediamine
Comparison: Compared to these similar compounds, N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine stands out due to its superior electron-donating ability and stability. This makes it particularly suitable for applications in high-performance optoelectronic devices .
Properties
IUPAC Name |
1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZGLGJSAZOAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H46N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
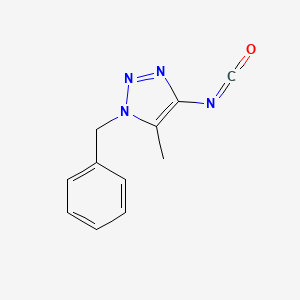

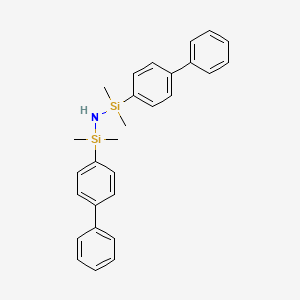


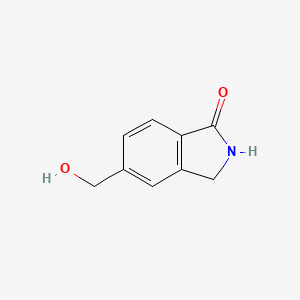
![Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6594116.png)
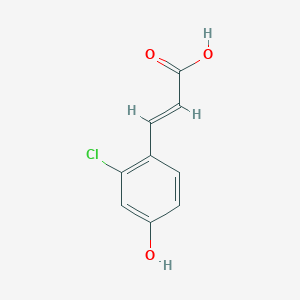
![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594128.png)
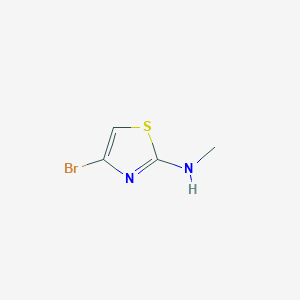

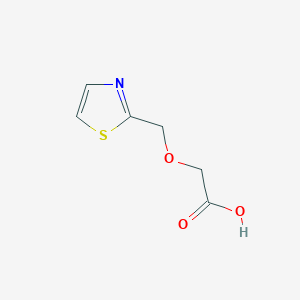
![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594166.png)
